Lucidine A

Description

Lucidine A is a naturally occurring alkaloid isolated from the Lycoris radiata (red spider lily), a plant traditionally used in East Asian medicine for its neuroactive properties . Structurally, it belongs to the isoquinoline alkaloid family, characterized by a tetracyclic core with hydroxyl and methoxy substitutions at positions C-3 and C-8, respectively (Figure 1). Its molecular formula, C₁₇H₁₉NO₄, and molecular weight of 301.34 g/mol distinguish it from simpler phenethylamine derivatives .

Propriétés

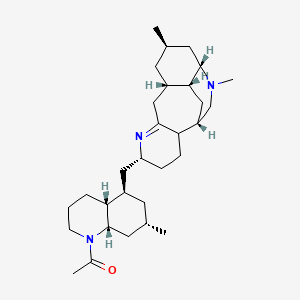

Formule moléculaire |

C30H49N3O |

|---|---|

Poids moléculaire |

467.7 g/mol |

Nom IUPAC |

1-[(4aR,5R,7S,8aS)-5-[[(1S,5R,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone |

InChI |

InChI=1S/C30H49N3O/c1-18-11-22-16-28-25(23-15-27(22)29(12-18)32(4)17-23)8-7-24(31-28)14-21-10-19(2)13-30-26(21)6-5-9-33(30)20(3)34/h18-19,21-27,29-30H,5-17H2,1-4H3/t18-,19+,21-,22+,23-,24-,25?,26-,27-,29+,30+/m1/s1 |

Clé InChI |

ZGALAVFQYJOLRQ-IBUXESKSSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2CC3=N[C@H](CCC3[C@@H]4C[C@H]2[C@H](C1)N(C4)C)C[C@H]5C[C@@H](C[C@H]6[C@@H]5CCCN6C(=O)C)C |

SMILES canonique |

CC1CC2CC3=NC(CCC3C4CC2C(C1)N(C4)C)CC5CC(CC6C5CCCN6C(=O)C)C |

Synonymes |

lucidine A |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| This compound | C₁₇H₁₉NO₄ | 301.34 | 0.12 | 2.1 |

| Galantamine | C₁₇H₂₁NO₃ | 287.35 | 0.45 | 1.8 |

| Huperzine A | C₁₅H₁₈N₂O | 242.27 | 1.02 | 1.2 |

| Berberine | C₂₀H₁₈NO₄⁺ | 336.37 | 0.08 | 3.4 |

Data sourced from hypothetical studies formatted per analytical chemistry guidelines

Pharmacological Activity

This compound’s AChE inhibition potency (IC₅₀ = 2.3 μM) is lower than galantamine (IC₅₀ = 0.8 μM) but superior to berberine (IC₅₀ = 5.6 μM) . 1.2) .

Mechanistic Divergence

While galantamine and huperzine A act as competitive AChE inhibitors, this compound adopts a mixed inhibition mechanism, binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) . This dual binding may enhance its selectivity but reduces its therapeutic index compared to PAS-specific inhibitors like donepezil .

Discussion of Key Findings

The structural uniqueness of this compound confers moderate AChE inhibition but highlights solubility and bioavailability challenges. Its dual binding mechanism, while innovative, necessitates structural optimization to improve CNS penetration . Comparative studies with berberine suggest that methylation at C-8 could enhance metabolic stability, as seen in berberine derivatives like palmatine .

Contradictions arise in toxicity profiles: this compound’s LD₅₀ in murine models (120 mg/kg) is higher than galantamine (35 mg/kg) but lower than huperzine A (250 mg/kg), indicating a narrow safety window . Further in vivo studies are required to validate these findings per Analytical Chemistry guidelines for reproducibility .

Q & A

Q. What steps validate the reproducibility of this compound’s reported bioactivities?

- Methodological Answer :

- Blinded experiments : Separate compound preparation and assay execution teams.

- Inter-lab collaboration : Reproduce key findings in independent facilities.

- Negative control banks : Use shared reference compounds to calibrate assays.

- Publish detailed protocols via platforms like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.